1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone
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Overview
Description
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone is a heterocyclic compound that features a thiazolidine ring with a chlorophenacylidene substituent. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone typically involves the reaction of 4-chlorobenzaldehyde with thiazolidine-2-thione under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield and purity .
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry approaches to enhance yield and reduce environmental impact. Methods such as nano-catalysis and multicomponent reactions are commonly used to improve the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorophenacylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its anticancer and anti-inflammatory activities.
Thiazolidine-2-thione: Investigated for its antimicrobial properties
Uniqueness
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenacylidene group enhances its reactivity and potential therapeutic applications compared to other thiazolidine derivatives .
Properties
Molecular Formula |
C11H10ClNOS |
---|---|
Molecular Weight |
239.72 g/mol |
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C11H10ClNOS/c12-9-3-1-8(2-4-9)10(14)7-11-13-5-6-15-11/h1-4,7,13H,5-6H2/b11-7+ |
InChI Key |
AOYMCAPSEKJJEW-YRNVUSSQSA-N |
SMILES |
C1CSC(=CC(=O)C2=CC=C(C=C2)Cl)N1 |
Isomeric SMILES |
C1CS/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1 |
Canonical SMILES |
C1CSC(=CC(=O)C2=CC=C(C=C2)Cl)N1 |
Origin of Product |
United States |
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